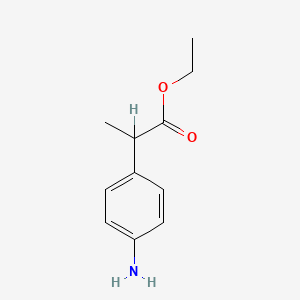

ethyl 2-(4-aminophenyl)propanoate

Description

Ethyl 2-(4-aminophenyl)propanoate is an organic compound characterized by a propanoate ester backbone with a 4-aminophenyl substituent at the α-carbon. Its molecular formula is C₁₁H₁₅NO₂, and it serves as a key intermediate in medicinal chemistry, particularly in synthesizing aromatase inhibitors and other bioactive molecules . The 4-aminophenyl group contributes to its electron-rich aromatic system, enabling interactions with biological targets, while the ethyl ester enhances lipophilicity, influencing pharmacokinetic properties.

Properties

CAS No. |

32868-25-0 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-(4-aminophenyl)propanoate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3 |

InChI Key |

MWBVNWYNXULIDI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)N |

Other CAS No. |

32868-25-0 |

Origin of Product |

United States |

Preparation Methods

Preparation via Alkylation and Reduction of p-Nitrophenol Derivatives

- The synthesis typically begins with the alkylation of p-nitrophenol or related compounds.

- Ethyl bromoacetate is used as the alkylating agent in the presence of potassium carbonate and catalytic potassium iodide.

- The resulting ethyl 2-(4-nitrophenoxy)acetate intermediate undergoes selective reduction of the nitro group to the amino group.

| Step | Reagents/Conditions | Duration | Temperature | Notes |

|---|---|---|---|---|

| Alkylation | p-Nitrophenol, ethyl bromoacetate, K2CO3, KI | 8 hours | Reflux | Monitored by TLC; direct filtration |

| Reduction | NH4Cl/Fe in ethanol/water | 4 hours | Reflux | Safer than Pd/C hydrogenation |

| Work-up | Hot filtration, extraction with ethyl acetate | - | Room temperature | Crystallization over 1 week |

- This method avoids the use of nascent hydrogen or complex reduction setups.

- The reduction with ammonium chloride and iron powder is both cost-effective and safer compared to catalytic hydrogenation (Pd/C).

- The product crystallizes as reddish-brown crystals with high purity, confirmed by NMR and X-ray crystallography.

Preparation via Reaction of p-Fluoronitrobenzene and Diethyl Methylmalonate

- A novel route involves reacting p-fluoronitrobenzene with diethyl methylmalonate under alkaline conditions with heating.

- The reaction mixture is cooled, hydrolyzed with alkali, and impurities are removed by washing and extraction.

- The intermediate is then esterified using thionyl chloride, followed by catalytic reduction to the amine.

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Nucleophilic substitution | p-Fluoronitrobenzene, diethyl methylmalonate, alkali | Heating (not specified) | Reaction completion followed by cooling |

| Hydrolysis | Alkali | Ambient | Layering and washing to remove impurities |

| Esterification | Thionyl chloride | 55–75 °C | Dropwise addition, followed by cooling |

| Reduction | Catalyst (safe hydrazine hydrate replacing Ni) | 70–80 °C | Direct layering, filtration with diatomite |

| Work-up | Neutralization, extraction with methylbenzene | Ambient | Concentration to obtain product |

- This method improves filtration speed and reduces extraction steps, saving time and cost.

- The use of hydrazine hydrate as a reducing agent replaces active nickel catalysts, enhancing safety and reducing waste treatment difficulties.

- The process allows direct layering after reaction, minimizing hydrochloric acid usage and environmental impact.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-aminophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

ethyl 2-(4-aminophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical processes and pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Ester Group Modifications

- Cyclohexyl 2-(4-aminophenyl)propanoate (FCE24328): Replacing the ethyl ester with a cyclohexyl group increases steric bulk and lipophilicity. This modification enhances binding affinity to aromatase enzymes, as demonstrated by its superior inhibitory activity (Ki < 20 nM) compared to aminoglutethimide (Ki = 180 nM) .

Substituents on the Phenyl Ring

- Ethyl 2-(4-((6-Chloro-2-benzoxazolyl)oxy)phenoxy)propanoate (Fenoxaprop-ethyl): The introduction of a 6-chloro-benzoxazolyloxy group transforms the compound into a potent herbicide. This substituent enhances oxidative stability and target specificity in plants .

- Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride: A methanesulfonyl group at the para position increases polarity and hydrogen-bonding capacity, making it a candidate for central nervous system (CNS) drug development .

Additional Functional Groups

- (S)-Ethyl 3-(4-Aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate: The addition of a phthalimide (isoindoline-1,3-dione) group introduces rigidity and hydrogen-bonding sites. This derivative is used in peptide synthesis and as a chiral building block in asymmetric catalysis .

Stereochemical Variations

- (S)-Ethyl 2-Amino-3-(4-fluorophenyl)propanoate: The (S)-enantiomer exhibits selective binding to neurotransmitter receptors, highlighting the role of stereochemistry in pharmacological activity .

Key Research Findings

Aromatase Inhibition: Cyclohexyl 2-(4-aminophenyl)propanoate (FCE24328) outperforms aminoglutethimide in vitro, with Ki values < 20 nM due to optimized lipophilicity and binding interactions .

Herbicidal Activity: Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate (fenoxaprop-ethyl) exhibits rapid uptake in plants, inhibiting acetyl-CoA carboxylase (ACCase) at nanomolar concentrations .

Chiral Specificity: The (S)-enantiomer of ethyl 2-amino-3-(4-fluorophenyl)propanoate shows 10-fold higher affinity for serotonin receptors compared to the (R)-form, underscoring the importance of stereochemistry .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(4-aminophenyl)propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Ethyl 2-(4-aminophenyl)propanoate can be synthesized via two primary routes:

- Esterification of Propanoic Acid Derivatives : Reacting 2-(4-aminophenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) yields the ester. Optimizing molar ratios (e.g., 1:3 acid-to-ethanol) and reflux duration (4–6 hours) achieves yields >95% .

- Friedel-Crafts Alkylation : Using aluminum chloride (AlCl₃) as a catalyst, 4-aminophenyl groups can be introduced to ethyl propanoate precursors. Continuous flow reactors enhance reproducibility and purity (>98%) by minimizing side reactions .

Q. Critical Parameters :

| Factor | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 10 mol% AlCl₃ | Higher loading increases byproducts |

| Reaction Temperature | 80–100°C | Excess heat degrades amino group |

| Purification Method | Crystallization (hexane) | Removes unreacted starting material |

Q. Which spectroscopic methods are most effective for characterizing ethyl 2-(4-aminophenyl)propanoate, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : A triplet at δ 1.2–1.4 ppm (ethyl CH₃), a quartet at δ 4.1–4.3 ppm (ethyl CH₂), and aromatic protons at δ 6.5–7.2 ppm (4-aminophenyl group). The NH₂ group may appear as a broad singlet (~δ 5.5 ppm) but is often obscured by solvent .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, aromatic carbons at 110–150 ppm, and ethyl carbons at 14–60 ppm .

- IR Spectroscopy : Strong C=O stretch at ~1730 cm⁻¹, N-H stretches (3300–3500 cm⁻¹) for the amino group, and aromatic C=C at 1600 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 207 (C₁₁H₁₅NO₂) and fragmentation patterns (e.g., loss of ethyl group, m/z 162) confirm structure .

Validation : Cross-reference with high-purity standards and spiking experiments to resolve overlapping signals.

Advanced Research Questions

Q. How does the electronic nature of the 4-aminophenyl group affect the reactivity of ethyl 2-(4-aminophenyl)propanoate in nucleophilic reactions?

Methodological Answer: The 4-aminophenyl group is electron-donating due to resonance (+R effect), activating the aromatic ring toward electrophilic substitution. Key implications:

- Directing Effects : The amino group directs electrophiles to the para position, enabling regioselective functionalization (e.g., halogenation, nitration) .

- Nucleophilic Reactivity : The ester’s carbonyl becomes less electrophilic due to conjugation with the aromatic ring, slowing hydrolysis. Use alkaline conditions (e.g., NaOH/EtOH) to cleave the ester selectively .

Q. Experimental Design :

- Compare reaction rates with non-amino analogs (e.g., ethyl 2-(4-methylphenyl)propanoate) under identical conditions.

- Monitor intermediates via in situ IR or HPLC to track substituent effects .

Q. What strategies can mitigate discrepancies in reported bioactivity data of ethyl 2-(4-aminophenyl)propanoate derivatives across different studies?

Methodological Answer: Discrepancies often arise from variations in:

- Purity : Use HPLC (≥99% purity) and elemental analysis to verify compound integrity .

- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Structural Confirmation : X-ray crystallography (e.g., CCDC deposition) resolves stereochemical ambiguities, as seen in analogous esters .

Case Study : Inconsistent IC₅₀ values for COX-2 inhibition may stem from differences in enzyme sources (recombinant vs. tissue-derived). Use recombinant human COX-2 for comparability .

Q. How can computational modeling predict the metabolic pathways of ethyl 2-(4-aminophenyl)propanoate in mammalian systems?

Methodological Answer:

Q. Data Integration Example :

| Metabolic Step | Predicted Site | Experimental Confirmation (LC-MS/MS) |

|---|---|---|

| Phase I Oxidation | C4 of phenyl ring | m/z 223 ([M+H]+ hydroxylated) |

| Phase II Conjugation | NH₂ glucuronidation | m/z 379 ([M+Glucuronide]+) |

Q. What advanced catalytic systems improve the enantioselective synthesis of ethyl 2-(4-aminophenyl)propanoate derivatives?

Methodological Answer:

- Chiral Catalysts : Use BINAP-ruthenium complexes for asymmetric hydrogenation of α,β-unsaturated precursors (e.g., 2-(4-nitrophenyl)propenoate), achieving >90% ee .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures, retaining the desired (R)-enantiomer .

Optimization : Screen solvents (e.g., tert-butanol vs. hexane) and temperatures (25–40°C) to maximize enantioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.